molecular formula C24H26N2 B040215 1-Methyl-2,3,6-triphenylpiperidin-4-ol CAS No. 124069-10-9

1-Methyl-2,3,6-triphenylpiperidin-4-ol

Cat. No. B040215
CAS RN: 124069-10-9
M. Wt: 343.5 g/mol
InChI Key: UCUTYQPQDASXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,3,6-triphenylpiperidin-4-ol (MTPP) is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3,6-triphenylpiperidin-4-ol involves the inhibition of mitochondrial complex I activity, which leads to the induction of oxidative stress. This, in turn, can lead to cell death and has been implicated in a range of diseases, including Parkinson's disease and Alzheimer's disease. 1-Methyl-2,3,6-triphenylpiperidin-4-ol has also been found to exhibit pro-oxidant properties, which can further contribute to its biological effects.
Biochemical and Physiological Effects:
1-Methyl-2,3,6-triphenylpiperidin-4-ol has been found to exhibit a range of biochemical and physiological effects. These include the inhibition of mitochondrial complex I activity, the induction of oxidative stress, and the modulation of various signaling pathways. 1-Methyl-2,3,6-triphenylpiperidin-4-ol has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for various research studies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Methyl-2,3,6-triphenylpiperidin-4-ol in lab experiments include its relative ease of synthesis and its well-established mechanism of action. 1-Methyl-2,3,6-triphenylpiperidin-4-ol has also been extensively studied, making it a well-characterized compound. However, there are also limitations to using 1-Methyl-2,3,6-triphenylpiperidin-4-ol in lab experiments. These include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research involving 1-Methyl-2,3,6-triphenylpiperidin-4-ol. These include further studies on its potential applications in Parkinson's disease and Alzheimer's disease, as well as its anti-cancer properties. Additionally, there is a need for further studies on the potential toxicity of 1-Methyl-2,3,6-triphenylpiperidin-4-ol and its effects on various cell types. Overall, 1-Methyl-2,3,6-triphenylpiperidin-4-ol is a promising candidate for various research studies, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 1-Methyl-2,3,6-triphenylpiperidin-4-ol involves the reaction of 1-methyl-4-piperidone with benzaldehyde in the presence of an acid catalyst. This reaction leads to the formation of 1-Methyl-2,3,6-triphenylpiperidin-4-ol as a white crystalline solid. The synthesis of 1-Methyl-2,3,6-triphenylpiperidin-4-ol is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

1-Methyl-2,3,6-triphenylpiperidin-4-ol has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of mitochondrial complex I activity and the induction of oxidative stress. These effects make 1-Methyl-2,3,6-triphenylpiperidin-4-ol a promising candidate for various research studies, including those related to Parkinson's disease, Alzheimer's disease, and cancer.

properties

CAS RN

124069-10-9

Product Name

1-Methyl-2,3,6-triphenylpiperidin-4-ol

Molecular Formula

C24H26N2

Molecular Weight

343.5 g/mol

IUPAC Name

1-methyl-2,3,6-triphenylpiperidin-4-ol

InChI

InChI=1S/C24H25NO/c1-25-21(18-11-5-2-6-12-18)17-22(26)23(19-13-7-3-8-14-19)24(25)20-15-9-4-10-16-20/h2-16,21-24,26H,17H2,1H3

InChI Key

UCUTYQPQDASXNZ-UHFFFAOYSA-N

SMILES

CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4

Canonical SMILES

CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4

synonyms

1-Methyl-2,3,6-triphenyl-4-piperidinamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.